molecular formula C15H15F3N2O3 B2861023 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1396874-57-9

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No. B2861023
CAS RN: 1396874-57-9
M. Wt: 328.291
InChI Key: YQAUHKVLSKHVRR-UHFFFAOYSA-N
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Description

The compound contains a furan ring, which is a heterocyclic compound with a five-membered ring structure consisting of four carbon atoms and one oxygen atom . It also has a trifluoromethyl group attached to a phenyl ring, which is known to play an important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the furan ring, followed by the introduction of the trifluoromethyl group. The trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of compounds containing trifluoromethyl groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring and the trifluoromethyl group. The furan ring is aromatic and relatively stable, but can participate in reactions involving the oxygen atom or the carbon atoms of the ring . The trifluoromethyl group is electron-withdrawing, which could affect the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Metabolic and Synthetic Applications

  • Soluble Epoxide Hydrolase Inhibition for Disease Model Research : The compound TPPU, a soluble epoxide hydrolase (sEH) inhibitor related to urea derivatives, has shown potential in modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration. Its metabolism was studied to determine the contributions of its metabolites to safety and effectiveness, with findings indicating the possibility of translating preclinical pharmacokinetics from rats to humans, facilitating the clinical development of sEH inhibitors (Wan et al., 2019).

Chemical Synthesis and Characterization

  • Synthesis of Trifluoromethylated N-heterocycles : Research on new synthetic routes for trifluoromethylated N-heterocycles based on condensations with bifunctional N-nucleophiles has been reported. This includes synthesizing pyrazoles, pyrazolines, and isoxazolines bearing hydrazone or oxime groups, demonstrating the versatility of urea derivatives in synthesizing complex heterocyclic compounds (Bazhin et al., 2015).

Bioactivity and Medicinal Applications

  • Antimicrobial Activity : A study on 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea showed broad-spectrum activity against pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential for medicinal purposes and novel drug development (Donlawson et al., 2020).

Environmental and Material Science Applications

  • Selective Oxidation of Biomass-derived Compounds : Research involving the oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid, a key platform chemical in polymer industry, utilized a spinel mixed metal oxide catalyst. This highlights the role of urea derivatives in facilitating environmentally friendly and scalable chemical transformations (Jain et al., 2015).

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

1-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O3/c1-14(22,12-3-2-8-23-12)9-19-13(21)20-11-6-4-10(5-7-11)15(16,17)18/h2-8,22H,9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAUHKVLSKHVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)urea

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